![molecular formula C4H10N2OS B14321356 N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide CAS No. 108342-52-5](/img/structure/B14321356.png)
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethylsulfanyl group attached to the nitrogen atom, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . The reaction conditions often require the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of amides like this compound can be achieved through the direct reaction of carboxylic acids with amines using catalysts such as Mg(NO3)2 or imidazole . This method is advantageous as it avoids the use of coupling agents and generates fewer by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form amines.
Substitution: The amide can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylpropionamide: Similar in structure but lacks the ethylsulfanyl group.
N-methylacetamide: Another simple amide with a different alkyl group attached to the nitrogen.
Uniqueness
N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This group can undergo specific reactions that are not possible with simpler amides, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
108342-52-5 |
|---|---|
Formule moléculaire |
C4H10N2OS |
Poids moléculaire |
134.20 g/mol |
Nom IUPAC |
N-(ethylsulfanylmethyl)-N-methylnitrous amide |
InChI |
InChI=1S/C4H10N2OS/c1-3-8-4-6(2)5-7/h3-4H2,1-2H3 |
Clé InChI |
AOMMMNPSCGUNKB-UHFFFAOYSA-N |
SMILES canonique |
CCSCN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
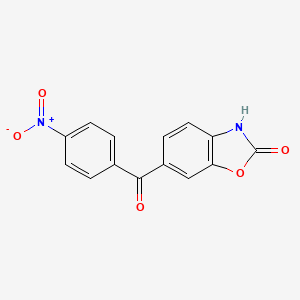
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
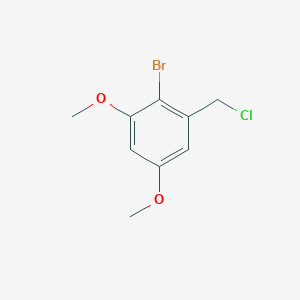
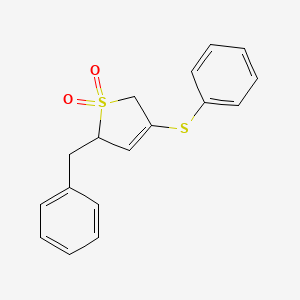
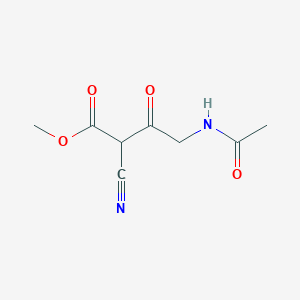
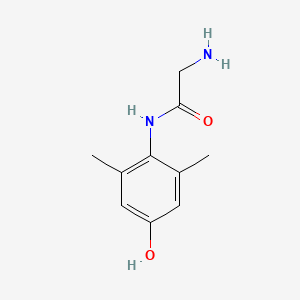
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)

![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)

![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)
